molecular formula C7H6Br2O3 B1422138 Ethyl 2,5-dibromofuran-3-carboxylate CAS No. 32460-21-2

Ethyl 2,5-dibromofuran-3-carboxylate

Cat. No. B1422138
CAS RN: 32460-21-2
M. Wt: 297.93 g/mol
InChI Key: HHVVONFJFFOMEF-UHFFFAOYSA-N
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Description

Ethyl 2,5-dibromofuran-3-carboxylate is a chemical compound with the CAS Number: 32460-21-2. It has a molecular weight of 297.93 and a linear formula of C7H6Br2O3 .


Molecular Structure Analysis

The molecular structure of Ethyl 2,5-dibromofuran-3-carboxylate is represented by the linear formula C7H6Br2O3 .


Physical And Chemical Properties Analysis

Ethyl 2,5-dibromofuran-3-carboxylate has a molecular weight of 297.93 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available from the web search results.

Scientific Research Applications

Organic Synthesis Applications

Ethyl 2,5-dibromofuran-3-carboxylate serves as a versatile building block in organic synthesis. It has been employed in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process, showcasing its utility in constructing complex nitrogen-containing heterocycles (Zhu, Lan, & Kwon, 2003). Furthermore, its reactivity has been explored in novel reactions with azo diesters, leading to tetrahydropyridazinones, which demonstrates the potential for creating diverse heterocyclic compounds with significant synthetic value (Aitken, Aitken, & Slawin, 2016).

Heteroarylation in Drug Synthesis

In drug synthesis, derivatives of Ethyl 2,5-dibromofuran-3-carboxylate, such as methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate, have been found to be beneficial for the palladium-catalyzed direct arylation of heteroaromatics. This process facilitates the efficient synthesis of biheteroaryls, which are crucial frameworks in many pharmaceutical compounds (Fu, Zhao, Bruneau, & Doucet, 2012).

Anti-inflammatory and Anticancer Research

Ethyl 2,5-dibromofuran-3-carboxylate derivatives have been studied for their potential anti-inflammatory and anticancer activities. For instance, structure-activity relationship studies of specific derivatives have revealed their ability to inhibit AP-1 and NF-κB mediated gene expression, suggesting potential therapeutic applications in treating diseases characterized by excessive inflammatory responses and cancer (Palanki et al., 2002).

Material Science and Corrosion Inhibition

Additionally, derivatives of Ethyl 2,5-dibromofuran-3-carboxylate have been applied in material science, specifically as corrosion inhibitors for metals. Pyranpyrazole derivatives, synthesized from ethyl 2,5-dibromofuran-3-carboxylate, have shown excellent inhibition efficiency for mild steel in acidic conditions, which is significant for industrial applications such as metal pickling processes (Dohare, Ansari, Quraishi, & Obot, 2017).

Safety And Hazards

Ethyl 2,5-dibromofuran-3-carboxylate is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

ethyl 2,5-dibromofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O3/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVVONFJFFOMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682055
Record name Ethyl 2,5-dibromofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dibromofuran-3-carboxylate

CAS RN

32460-21-2
Record name Ethyl 2,5-dibromofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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